Cas no 1273-82-1 (Aminoferrocene)

Aminoferrocene is an organometallic compound featuring a ferrocene backbone with an amino functional group. Its unique structure combines the redox activity of ferrocene with the reactivity of an amine, making it valuable in catalysis, materials science, and synthetic chemistry. The compound exhibits excellent stability and electron-transfer properties, enabling applications in electrochemical sensors, polymer modification, and asymmetric synthesis. Its versatility as a ligand or building block further enhances its utility in designing metallopolymers or functionalized materials. Aminoferrocene's well-defined reactivity and compatibility with organic and inorganic systems make it a preferred choice for researchers exploring advanced organometallic frameworks.
Aminoferrocene structure
Aminoferrocene structure
商品名:Aminoferrocene
CAS番号:1273-82-1
MF:C10H11FeN
メガワット:201.046043634415
MDL:MFCD03844760
CID:41139
PubChem ID:87563042

Aminoferrocene 化学的及び物理的性質

名前と識別子

    • Aminoferrocene
    • Ferrocenylamine
    • cyclopenta-1,3-dien-1-amine,cyclopenta-1,3-diene,iron(2+)
    • eta5-(1-Aminocyclopentadienyl)(cyclopentadienyl)iron(II)
    • Fc-NH2
    • Aminoferrocene >Aminoferrocene ISO 9001:2015 REACH
    • MDL: MFCD03844760
    • インチ: 1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;
    • InChIKey: JETZZOFQXXBFDQ-UHFFFAOYSA-N
    • ほほえんだ: [C]1(N)[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,2,3,4,5,6,7,8,9,10|

計算された属性

  • せいみつぶんしりょう: 201.02400
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 91.8
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 153-155 °C
  • ふってん: No data available
  • PSA: 26.02000
  • LogP: 1.74080
  • ようかいせい: 未確定

Aminoferrocene セキュリティ情報

Aminoferrocene 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2942000000

Aminoferrocene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
512895-100MG
Aminoferrocene, 96%
1273-82-1 96%
100MG
¥ 792 2022-04-26
Ambeed
A828440-5g
Aminoferrocene
1273-82-1 97%
5g
$1330.0 2025-02-20
eNovation Chemicals LLC
D760810-1g
Ferrocene, amino-
1273-82-1 97%
1g
$265 2024-06-08
Ambeed
A828440-100mg
Aminoferrocene
1273-82-1 97%
100mg
$39.0 2025-02-20
Ambeed
A828440-1g
Aminoferrocene
1273-82-1 97%
1g
$371.0 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151394-1G
Aminoferrocene
1273-82-1 >96.0%(T)
1G
¥2,517.60 2021-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-NA211-500mg
Aminoferrocene
1273-82-1 0
500mg
¥1859.0 2022-06-10
BAI LING WEI Technology Co., Ltd.
J07A1601-100mg
Aminoferrocene
1273-82-1 96.0%(GC&T)
100mg
¥920 2023-11-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS8212-1g
Ferrocene, amino-
1273-82-1 95%
1g
¥2112.0 2024-04-25
Aaron
AR000XLN-250mg
Ferrocene, amino-
1273-82-1 96%
250mg
$83.00 2025-01-20

Aminoferrocene 関連文献

Aminoferroceneに関する追加情報

Aminoferrocene: A Comprehensive Overview

Aminoferrocene, also known as ferrocene with amino groups, is a unique organometallic compound with the CAS number 1273-82-1. This compound has garnered significant attention in the scientific community due to its versatile properties and wide-ranging applications in various fields, including catalysis, materials science, and biomedicine. The structure of Aminoferrocene consists of a ferrocene core, which is a sandwich compound comprising two cyclopentadienyl (Cp) ligands bound to a central iron atom, with amino groups attached to the Cp rings. These amino groups impart additional functionality to the molecule, making it highly customizable for different applications.

The synthesis of Aminoferrocene typically involves the functionalization of ferrocene through various chemical reactions, such as Friedel-Crafts alkylation or substitution reactions. Recent advancements in synthetic methodologies have enabled the precise control of the number and position of amino groups on the Cp rings, leading to highly tailored structures with specific properties. For instance, researchers have developed strategies to synthesize mono-, di-, and tri-substituted Aminoferrocene derivatives, each exhibiting distinct electronic and structural characteristics.

One of the most notable applications of Aminoferrocene is in catalysis. The compound's ability to act as a Lewis acid makes it an excellent catalyst for various organic reactions, such as olefin polymerization and hydrogenation. Recent studies have demonstrated that Aminoferrocene derivatives can significantly enhance the efficiency and selectivity of these reactions by stabilizing transition states and controlling the stereochemistry of products.

In materials science, Aminoferrocene has been explored as a potential component in advanced materials, such as conductive polymers and magnetic materials. The amino groups on the ferrocene core can serve as anchoring sites for other functional groups or nanoparticles, enabling the creation of hybrid materials with enhanced properties. For example, researchers have successfully incorporated Aminoferrocene into polymer matrices to develop materials with improved electrical conductivity and mechanical strength.

The biomedical applications of Aminoferrocene are another area of intense research interest. Due to its biocompatibility and ability to coordinate with metal ions, Aminoferrocene has been investigated as a potential drug delivery agent and contrast agent for magnetic resonance imaging (MRI). Recent studies have shown that Aminoferrocene derivatives can efficiently deliver therapeutic agents to specific tissues while minimizing systemic toxicity.

The structural versatility of Aminoferrocene also makes it an ideal candidate for use in sensors and molecular recognition systems. By modifying the amino groups with specific recognition motifs, researchers have developed sensors capable of detecting a wide range of analytes, including metal ions, small molecules, and even biomolecules like DNA and proteins.

Recent advancements in computational chemistry have further deepened our understanding of the electronic structure and reactivity of Aminoferrocene. Density functional theory (DFT) calculations have revealed that the amino groups significantly alter the electronic distribution on the ferrocene core, enhancing its ability to participate in redox reactions and coordinate with other molecules.

In conclusion, Aminoferrocene (CAS No. 1273-82-1) is a multifaceted organometallic compound with immense potential across various scientific disciplines. Its unique combination of structural flexibility and functional versatility continues to drive innovative research and development in catalysis, materials science, biomedicine, and beyond.

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